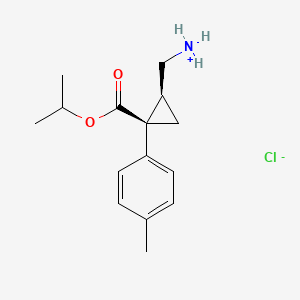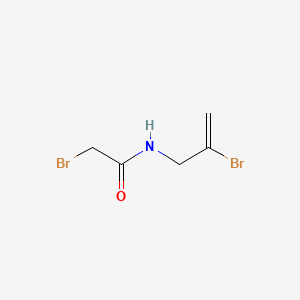
Acetamide, 2-bromo-N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-bromo-N-(2-bromoallyl)- is a chemical compound with the molecular formula C5H7Br2NO It is a derivative of acetamide, where the hydrogen atoms in the amide group are replaced by bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-bromoallyl)- typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of Acetamide, 2-bromo-N-(2-bromoallyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-bromo-N-(2-bromoallyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of bromine oxides or brominated organic compounds.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-bromo-N-(2-bromoallyl)- has various applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of brominated flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-bromo-N-(2-bromoallyl)- involves its interaction with molecular targets through bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include:
Enzyme Inhibition: Bromine atoms can inhibit enzymes by binding to active sites.
DNA Interaction: The compound can interact with DNA, leading to potential mutagenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-bromophenyl)-: Similar structure but with a bromophenyl group instead of a bromoallyl group.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains an iodo and methyl group in addition to bromine.
Uniqueness
Acetamide, 2-bromo-N-(2-bromoallyl)- is unique due to the presence of two bromine atoms in the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.
This detailed article provides a comprehensive overview of Acetamide, 2-bromo-N-(2-bromoallyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
102585-36-4 |
|---|---|
Molekularformel |
C5H7Br2NO |
Molekulargewicht |
256.92 g/mol |
IUPAC-Name |
2-bromo-N-(2-bromoprop-2-enyl)acetamide |
InChI |
InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9) |
InChI-Schlüssel |
DBDWCAOPFYAKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNC(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


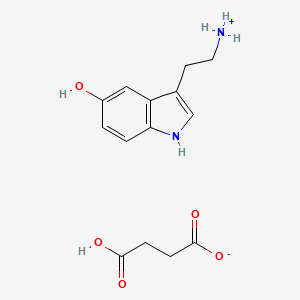





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
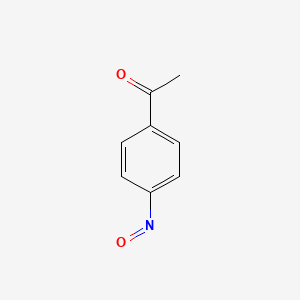
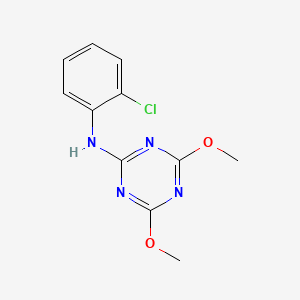
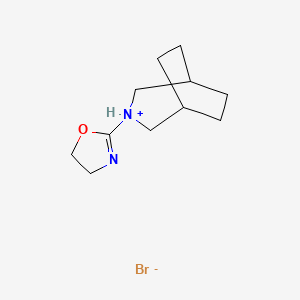
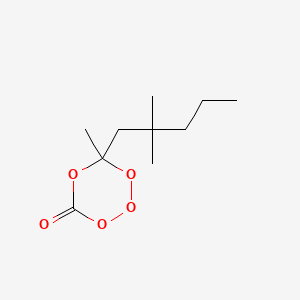
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
